SCR7

Catalog No.
S548258
CAS No.
1533426-72-0
M.F
C18H14N4OS
M. Wt
334.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCR7

CAS Number

1533426-72-0

Product Name

SCR7

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C18H14N4OS

Molecular Weight

334.39

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

NEEVCWPRIZJJRJ-AYKLPDECSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3

solubility

Soluble in DMSO, not in water

Synonyms

SCR7; SCR-7; SCR 7.

The exact mass of the compound 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one is 334.08883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCR7 (CAS 1533426-72-0) is a highly specific small-molecule inhibitor of DNA Ligase IV, a terminal enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. By selectively binding the DNA binding domain of Ligase IV, SCR7 prevents the sealing of double-strand breaks, thereby shifting the cellular repair machinery toward the high-fidelity homology-directed repair (HDR) pathway [2]. In procurement and material selection contexts, SCR7 is primarily sourced as a critical reagent to enhance CRISPR-Cas9 precise gene knock-in efficiencies, which are historically limited by dominant NHEJ activity [1]. Buyers must evaluate SCR7 sources based on structural stability—specifically differentiating between the unstable parental form and the auto-cyclized SCR7 pyrazine—as well as lot-to-lot purity, which directly dictates its effective concentration and cytotoxicity profile in sensitive cell lines and embryonic microinjection workflows .

Substituting SCR7 with generic NHEJ inhibitors, such as the DNA-PKcs inhibitor Nu7441, or broad-spectrum HDR enhancers like RS-1, often yields inconsistent results due to locus-specific and cell-type-dependent repair preferences[1]. Upstream inhibitors like Nu7441 block early NHEJ complex assembly, which can inadvertently trigger alternative error-prone pathways (e.g., MutEJ) in certain cell lines, whereas SCR7 acts downstream directly on Ligase IV, capitalizing on cells already committed to the final ligation step [1]. Furthermore, procuring unverified or crude SCR7 risks utilizing the unstable parental compound rather than the stable, auto-cyclized SCR7 pyrazine form . This structural instability in aqueous media leads to unpredictable dosing, variable IC50 thresholds, and irreproducible HDR enhancement, making the procurement of highly pure, structurally verified SCR7 critical for standardized and scalable genome editing workflows .

HDR Enhancement Efficacy in Mammalian Cell Workflows

When utilized in CRISPR-Cas9 workflows, SCR7 significantly outperforms standard, unoptimized protocols by directly suppressing competitive NHEJ. In mammalian cell models, optimized low-dose SCR7 treatment increases the efficiency of HDR-mediated precise genome editing by up to 19-fold in MelJuSo cells, and approximately 3-fold in A549 cells at concentrations as low as 0.01 µM[1]. This magnitude of enhancement is consistently higher than baseline vehicle controls, making SCR7 a critical procurement choice for laboratories seeking to minimize the extensive time and labor costs associated with screening for rare knock-in clones[1].

Evidence DimensionFold-increase in HDR-mediated insertion efficiency
Target Compound DataUp to 19-fold increase (MelJuSo); 3-fold increase at 0.01 µM (A549)
Comparator Or BaselineUntreated vehicle control (standard CRISPR-Cas9 protocol)
Quantified Difference3-fold to 19-fold higher precise genome editing efficiency
ConditionsMammalian cell lines treated with optimized low-dose SCR7 during CRISPR-Cas9 transfection

Procuring SCR7 allows researchers to overcome the inherently low baseline efficiency of precise gene knock-ins, significantly reducing the downstream cost of clonal screening.

Formulation Stability and Reproducibility: Pyrazine vs. Parental Form

The chemical stability of the NHEJ inhibitor is paramount for reproducible long-term cell culture exposure. The parental form of SCR7 is inherently unstable in aqueous environments and spontaneously auto-cyclizes into SCR7 pyrazine . Procuring the pre-cyclized SCR7 pyrazine form, or high-purity SCR7 with verified conversion kinetics, ensures consistent Ligase IV inhibition over 24-72 hour incubation periods . Utilizing crude or degraded SCR7 introduces severe dose-response variability, meaning that sourcing the stable pyrazine derivative is essential for maintaining workflow reproducibility in sensitive editing applications .

Evidence DimensionActive inhibitor stability in aqueous culture conditions
Target Compound DataStable SCR7 pyrazine form maintains consistent Ligase IV inhibition
Comparator Or BaselineUnstable parental SCR7 (prone to variable auto-cyclization)
Quantified DifferenceEliminates dose-response variability caused by spontaneous structural conversion
ConditionsIn vitro cell culture requiring sustained Ligase IV inhibition over 24-72 hours

Buyers must specifically procure the stable SCR7 pyrazine form (or verify lot stability) to ensure reproducible dosing and avoid batch-to-batch experimental failure.

Cytotoxicity Thresholds and Workflow Fit

A critical procurement consideration for small-molecule enhancers is the therapeutic window between efficacy and toxicity. SCR7 demonstrates an IC50 of approximately 40-50 µM in MCF-7 and HCT-116 cells after 72 hours of exposure[1]. However, its peak HDR-enhancing activity occurs at significantly lower, non-toxic concentrations (e.g., 0.01-1 µM) [1]. This wide separation between the effective dose and the apoptotic threshold allows for seamless integration into mainstream laboratory workflows without compromising cell viability, provided that high-purity material is sourced to prevent off-target toxicity from contaminants [1].

Evidence DimensionCell viability and IC50 concentration
Target Compound DataOptimal HDR enhancement at non-toxic 0.01-1 µM
Comparator Or BaselineApoptotic threshold at IC50 of ~40-50 µM
Quantified DifferenceMaintains >90% cell viability at working doses with a 40-fold safety margin
Conditions72-hour continuous exposure in human cancer cell lines (MCF-7, HCT-116)

Understanding the strict separation between the HDR-enhancing dose and the apoptotic IC50 threshold dictates procurement volumes and necessitates high-purity material.

Multiplexed Editing Compatibility with Upstream Inhibitors

For advanced industrial cell-line engineering, SCR7 demonstrates excellent formulation compatibility when used in combination with other pathway modulators. In human iPS cells undergoing cold-shock CRISPR electroporation, co-administration of SCR7 (Ligase IV inhibitor) and Nu7441 (DNA-PKcs inhibitor) achieved a 30.5% biallelic repair rate, compared to just 5.3% in untreated controls [1]. This synergistic 5.7-fold increase in biallelic knock-in frequency proves that SCR7 can be effectively integrated into complex, multiplexed small-molecule cocktails to overcome the limitations of single-agent treatments [1].

Evidence DimensionBiallelic HDR repair frequency
Target Compound Data30.5% biallelic repair (SCR7 + Nu7441 combination)
Comparator Or Baseline5.3% biallelic repair (untreated control)
Quantified Difference5.7-fold higher biallelic knock-in frequency
ConditionsHuman iPS cells undergoing cold-shock CRISPR electroporation

Procuring SCR7 as part of a combinatorial small-molecule cocktail maximizes biallelic editing, drastically reducing downstream screening bottlenecks in iPSC engineering.

High-Efficiency CRISPR-Cas9 Knock-in Cell Line Generation

Due to its ability to increase HDR efficiency up to 19-fold[1], SCR7 is a highly effective choice for core facilities and industrial labs generating precise knock-in mammalian cell lines. Its wide safety margin between the effective dose and IC50 threshold [2] ensures that sensitive cells remain viable during the critical 48-72 hour post-transfection recovery window.

Standardized Microinjection Workflows for Transgenic Animal Models

The stable SCR7 pyrazine form is highly suitable for microinjection media used in murine and zebrafish transgenics . Its predictable aqueous stability ensures that the Ligase IV inhibition remains constant during the early embryonic cleavage stages, providing reproducible increases in HDR without causing developmental toxicity .

Combinatorial Small-Molecule Cocktails for iPSC Engineering

In stem cell engineering, where baseline HDR is notoriously low, SCR7 is procured to formulate synergistic editing cocktails. When combined with upstream inhibitors like Nu7441, SCR7 drives a nearly 6-fold increase in biallelic repair [3], making it indispensable for generating homozygous disease models or therapeutic cell lines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

334.08883

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: John F, George J, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Pluronic copolymer encapsulated SCR7 as a potential anticancer agent. Faraday Discuss. 2015 Jan 21. [Epub ahead of print] PubMed PMID: 25608025.
2: John F, George J, Vartak SV, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Enhanced Efficacy of Pluronic Copolymer Micelle Encapsulated SCR7 against Cancer Cell Proliferation. Macromol Biosci. 2014 Dec 16. doi: 10.1002/mabi.201400480. [Epub ahead of print] PubMed PMID: 25515310.
3: Wyatt MK, Tsai JY, Mishra S, Campos M, Jaworski C, Fariss RN, Bernstein SL, Wistow G. Interaction of complement factor h and fibulin3 in age-related macular degeneration. PLoS One. 2013 Jun 28;8(6):e68088. doi: 10.1371/journal.pone.0068088. Print 2013. PubMed PMID: 23840815; PubMed Central PMCID: PMC3696004.
4: Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. doi: 10.1016/j.cell.2012.11.054. PubMed PMID: 23260137.
5: Reuter M, Caswell CC, Lukomski S, Zipfel PF. Binding of the human complement regulators CFHR1 and factor H by streptococcal collagen-like protein 1 (Scl1) via their conserved C termini allows control of the complement cascade at multiple levels. J Biol Chem. 2010 Dec 3;285(49):38473-85. doi: 10.1074/jbc.M110.143727. Epub 2010 Sep 20. PubMed PMID: 20855886; PubMed Central PMCID: PMC2992280.
6: Deban L, Jarva H, Lehtinen MJ, Bottazzi B, Bastone A, Doni A, Jokiranta TS, Mantovani A, Meri S. Binding of the long pentraxin PTX3 to factor H: interacting domains and function in the regulation of complement activation. J Immunol. 2008 Dec 15;181(12):8433-40. PubMed PMID: 19050261.
7: Montes T, Goicoechea de Jorge E, Ramos R, Gomà M, Pujol O, Sánchez-Corral P, Rodríguez de Córdoba S. Genetic deficiency of complement factor H in a patient with age-related macular degeneration and membranoproliferative glomerulonephritis. Mol Immunol. 2008 May;45(10):2897-904. doi: 10.1016/j.molimm.2008.01.027. Epub 2008 Mar 12. PubMed PMID: 18336910.
8: Meri S. Loss of self-control in the complement system and innate autoreactivity. Ann N Y Acad Sci. 2007 Aug;1109:93-105. PubMed PMID: 17785294.
9: Yu J, Wiita P, Kawaguchi R, Honda J, Jorgensen A, Zhang K, Fischetti VA, Sun H. Biochemical analysis of a common human polymorphism associated with age-related macular degeneration. Biochemistry. 2007 Jul 17;46(28):8451-61. Epub 2007 Jun 20. PubMed PMID: 17580967.
10: Pérez-Caballero D, Albertí S, Vivanco F, Sánchez-Corral P, Rodríguez de Córdoba S. Assessment of the interaction of human complement regulatory proteins with group A Streptococcus. Identification of a high-affinity group A Streptococcus binding site in FHL-1. Eur J Immunol. 2000 Apr;30(4):1243-53. PubMed PMID: 10760814.

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